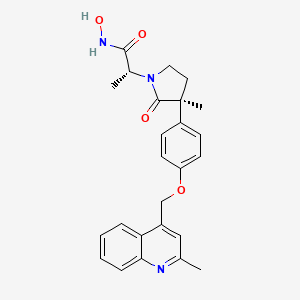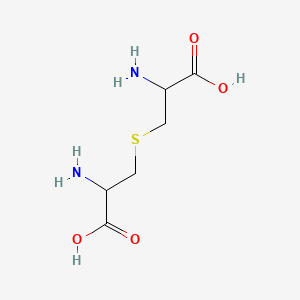
Lanthionine
Overview
Description
Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH₂)-CH₂-S-CH₂-CH(NH₂)-COOH) . It is typically formed by a cysteine residue and a dehydrated serine residue. Despite its name, this compound does not contain the element lanthanum. This compound was first isolated in 1941 by treating wool with sodium carbonate . It is a sulfur-containing amino acid and has been found in human hair, lactalbumin, feathers, bacterial cell walls, and is a component of lantibiotics .
Synthetic Routes and Reaction Conditions:
Sulfur Extrusion from Cystine: This method involves the removal of sulfur from cystine to form this compound.
Ring Opening of Serine β-Lactone: This method involves the regioselective ring opening of serine β-lactone derivatives.
Hetero-Conjugate Addition of Cysteine to Dehydroalanine: This method involves the addition of cysteine to dehydroalanine.
Industrial Production Methods:
- The sulfur extrusion method is the only pathway for this compound that has been employed in the total synthesis of a lantibiotic .
- Biosynthesis of the this compound bridge in peptidic natural products can be accomplished through various pathways, such as the dedicated dehydratase (NisB) and cyclase (NisC) in the antibiotic nisin .
Types of Reactions:
Dehydration: this compound undergoes dehydration of serine or threonine residues.
Intramolecular Addition: Cysteine thiols add to the resulting dehydro amino acids.
Common Reagents and Conditions:
Major Products:
Mechanism of Action
Target of Action
Lanthionine, also known as L-Lanthionine, is a this compound-containing peptide antibiotic . Its primary targets are the cell walls of Gram-positive bacteria . The compound interacts with a molecule known as lipid II, which is essential for bacterial cell wall synthesis . This interaction is crucial for the antibiotic activity of this compound .
Mode of Action
This compound exerts its effects through two main mechanisms . The first involves the abduction of the cell wall precursor lipid II from the septum . The second mechanism involves the formation of pores composed of lipid II and this compound . These actions result in the inhibition of bacterial growth .
Biochemical Pathways
This compound is synthesized through a series of post-translational modifications . These modifications involve the dehydration of serine/threonine residues and the coupling of the resulting dehydro amino acids to cysteines . This process results in the formation of (methyl)lanthionines . The biosynthesis of this compound is facilitated by a cluster of genes that encode various proteins, including a structural gene, modification enzymes, a transporter, a leader peptidase, an immunity protein, and components of an autoinduction system .
Pharmacokinetics
One study on a lanthipeptide gpcr agonist, bt-11, showed that it had a prolonged half-life in plasma, indicating potential bioavailability . The study also found that the maximum systemic concentrations of BT-11 were approximately 1/6000th of the observed concentrations in feces and the distal gastrointestinal tract .
Result of Action
The interaction of this compound with lipid II leads to the inhibition of bacterial growth . This is achieved through the disruption of cell wall synthesis and the formation of pores in the bacterial membrane . These actions result in the bactericidal activity of this compound .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, this compound is predominantly produced by Gram-positive bacteria and is principally effective against Gram-positive bacteria
Biochemical Analysis
Biochemical Properties
Lanthionine is involved in various biochemical reactions. It is biosynthesized from the condensation of two cysteine molecules . The reactions can be carried out by either cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE) independently, in the alternate reactions of the transsulfuration pathway devoted to hydrogen sulfide biosynthesis .
Cellular Effects
This compound exists at appreciable concentrations in mammalian brain, where it undergoes aminotransferase conversion to yield an unusual cyclic thioether, this compound ketimine (LK) . LK was discovered to possess neuroprotective, neuritigenic, and anti-inflammatory activities . Moreover, both LK and the ubiquitous redox regulator glutathione bind to mammalian this compound synthetase-like protein-1 (LanCL1) protein .
Molecular Mechanism
This compound synthetases are remarkable biocatalysts generating conformationally constrained peptides with a variety of biological activities by repeatedly utilizing two simple posttranslational modification reactions: dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .
Temporal Effects in Laboratory Settings
It is known that this compound is resistant against breakdown by peptidases due to its intramolecular monosulfide cross-links .
Dosage Effects in Animal Models
It is known that this compound ketimine-5-ethyl ester appears to interact with CRMP2 in a host of neurodegenerative mouse models, normalizing its phosphorylation level while promoting healthful autophagy in cell culture models and suppressing the proinflammatory phenotype of activated microglia .
Metabolic Pathways
This compound is involved in the transsulfuration pathway devoted to hydrogen sulfide biosynthesis . It is biosynthesized from the condensation of two cysteine molecules .
Transport and Distribution
It is known that this compound exists at appreciable concentrations in mammalian brain .
Subcellular Localization
It is known that this compound synthetase-like protein-1 (LanCL1) protein, which binds to this compound, resides in the nucleus, as well as at the plasma membrane .
Scientific Research Applications
Lanthionine and its derivatives have several scientific research applications:
Comparison with Similar Compounds
Lanthionine is unique due to its thioether-bridged structure. Similar compounds include:
β-Methylthis compound: Another thioether-bridged amino acid found in lantibiotics.
Lysinoalanine: A compound with similar structural features but different biological activities.
This compound’s uniqueness lies in its widespread presence in nature and its role in the formation of lantibiotics, which have significant antimicrobial properties .
Properties
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871812, DTXSID601020926 | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-55-4, 3183-08-2 | |
| Record name | L-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANTHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


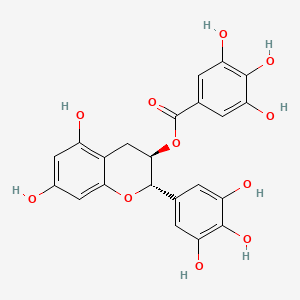
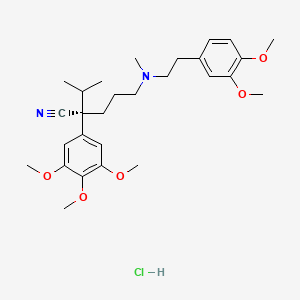


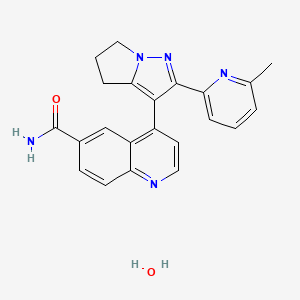

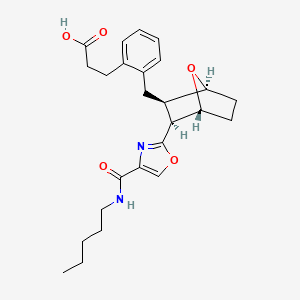
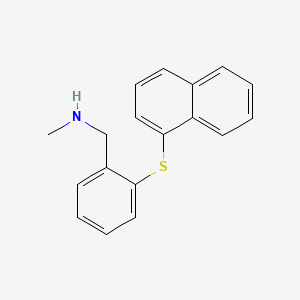

![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)
![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)
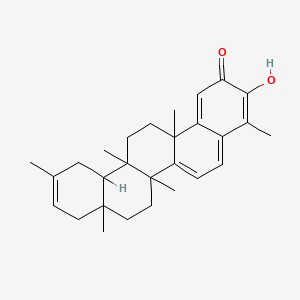
![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)
